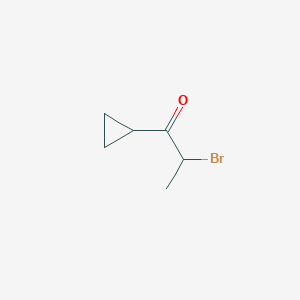

2-Bromo-1-cyclopropylpropan-1-one

Overview

Description

“2-Bromo-1-cyclopropylpropan-1-one” is a chemical compound with the CAS Number: 34650-66-3 . It has a molecular weight of 177.04 . The compound is typically stored at temperatures below -10 degrees .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1-cyclopropyl-1-propanone . The InChI code is 1S/C6H9BrO/c1-4(7)6(8)5-2-3-5/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis

“2-Bromo-1-cyclopropylpropan-1-one” is a liquid at room temperature . It’s stored at temperatures below -10 degrees to maintain its stability .Scientific Research Applications

Synthesis of Bi(cyclopropylidenes)

Research has been conducted on the synthesis of bi(cyclopropylidenes) through a process involving 1-bromo-1-lithiocyclopropanes, which are closely related to 2-Bromo-1-cyclopropylpropan-1-one. This process includes halogenolithio exchange followed by treatment with CuCl2 at low temperatures, leading to the production of these compounds (Borer & Neuenschwander, 1997).

Synthesis of Substituted 2-Aminothiazoles and 2-Aminoselenazoles

A study in 2022 explored the synthesis of substituted 2-aminothiazoles and 2-aminoselenazoles using 3-aryl-2-bromo-1-cyclopropylpropan-1-ones. This synthesis involves converting anilines into arenediazonium bromides and reacting them with methyl vinyl ketone or cyclopropyl vinyl ketone in the presence of copper(II) bromide (Ostapiuk et al., 2022).

Study of Elimination Kinetics in Gas Phase

Research on the elimination kinetics of various bromopropanes, including 1-bromo-3-phenylpropane, was conducted. This study provided insights into the reactions and mechanisms involved in the gas phase, which could be relevant for understanding the behavior of similar compounds like 2-Bromo-1-cyclopropylpropan-1-one (Chuchani & Martín, 1990).

Vibrational Spectra and Rotational Isomerism Studies

The vibrational spectra and rotational isomerism of halogenated propanes, including 1,2-dichloro-, 1-chloro-2-bromo-, and 1,2-dibromopropane, were investigated. This research is crucial for understanding the physical properties and molecular dynamics of related compounds like 2-Bromo-1-cyclopropylpropan-1-one (Thorbjørnsurd et al., 1973).

Synthesis of Bicyclo[4.3.0]nonenes and Bicyclo[4.4.0]decenes

A study on the synthesis of various 2-bromo-1,6- and 2-bromo-1,7-dienes, including (bromomethylene)cyclopropane, was conducted. These compounds are related to 2-Bromo-1-cyclopropylpropan-1-one and offer insights into the possible applications and reactions of such compounds (Ang et al., 1996).

Safety and Hazards

This compound is associated with several hazard statements including H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with care and follow all safety protocols.

properties

IUPAC Name |

2-bromo-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-4(7)6(8)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNSQQYZVWPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664097 | |

| Record name | 2-Bromo-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34650-66-3 | |

| Record name | 2-Bromo-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Bromo-1-cyclopropylpropan-1-one synthesized and what is its role in the production of 2-aminothiazoles and 2-aminoselenazoles?

A1: 2-Bromo-1-cyclopropylpropan-1-one is synthesized through the reaction of arenediazonium bromides with cyclopropyl vinyl ketone in the presence of copper(II) bromide. [] This reaction, known as Meerwein arylation, results in the addition of the aryl group from the arenediazonium bromide to the vinyl ketone, forming the 2-bromo-1-cyclopropylpropan-1-one derivative. [] This compound serves as a crucial intermediate that further reacts with either thiourea or selenourea to yield the desired 4-cyclopropyl-5-(R-benzyl)thiazol-2-amines or their selenium analogs, respectively. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

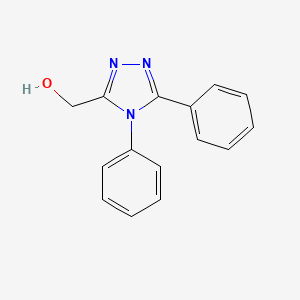

![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)

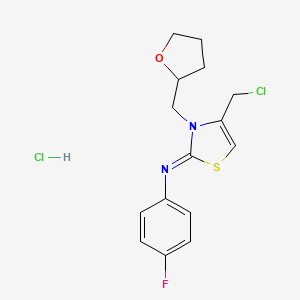

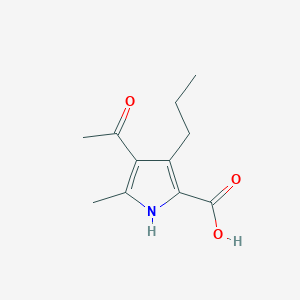

![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)

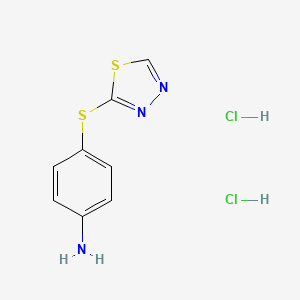

![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)

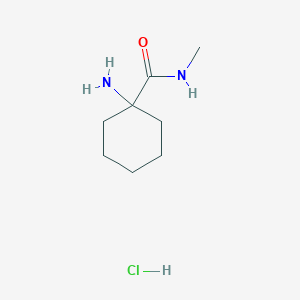

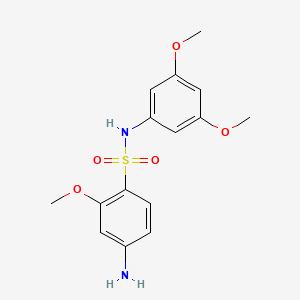

![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)